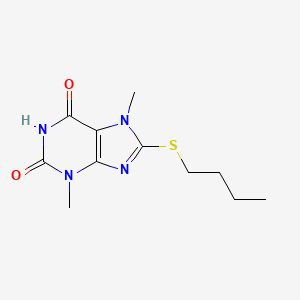
8-(Butylthio)theobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound has a molecular formula of C11H16N4O2S and a molecular weight of 268.335 g/mol . It is characterized by the presence of a butylthio group attached to the theobromine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Butylthio)theobromine typically involves the introduction of a butylthio group to the theobromine molecule. One common method involves the reaction of theobromine with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-(Butylthio)theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of theobromine derivatives with a butyl group.
Substitution: Formation of various substituted theobromine derivatives.
Scientific Research Applications
8-(Butylthio)theobromine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkaloid derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-(Butylthio)theobromine involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterases and block adenosine receptors, similar to theobromine. These actions result in increased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of neurotransmitter release. Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Theobromine: A naturally occurring alkaloid with similar structure but lacking the butylthio group.
Caffeine: Another methylxanthine with stimulant properties, differing in the number and position of methyl groups.
Theophylline: A methylxanthine used as a bronchodilator, structurally similar but with different pharmacological effects
Uniqueness: 8-(Butylthio)theobromine is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound, theobromine .
Properties
CAS No. |
74039-56-8 |
|---|---|
Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
8-butylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-11-12-8-7(14(11)2)9(16)13-10(17)15(8)3/h4-6H2,1-3H3,(H,13,16,17) |
InChI Key |
BBNSRDNKKYPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


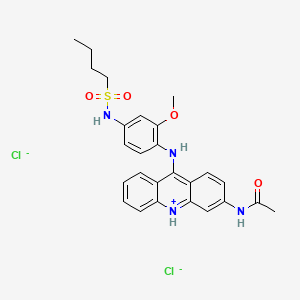

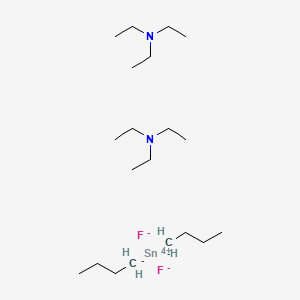
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

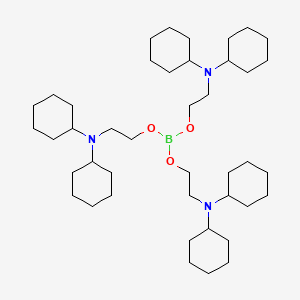
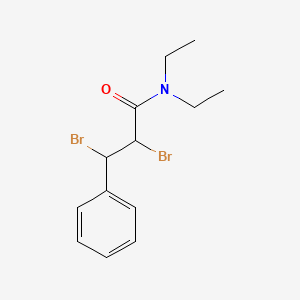
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
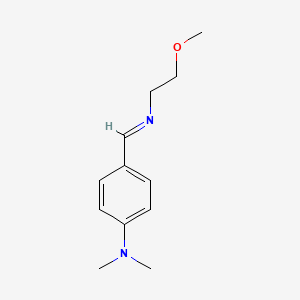
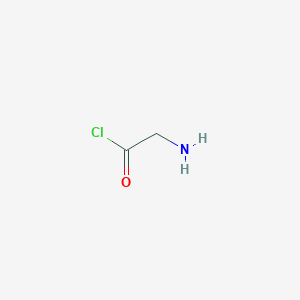
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
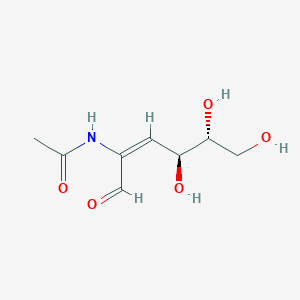
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
